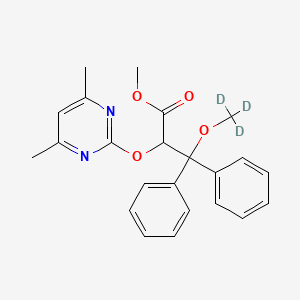

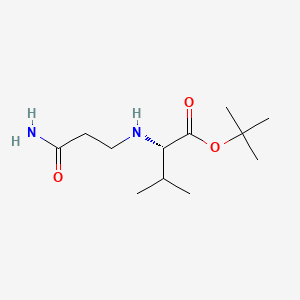

![molecular formula C23H31ClO4 B590339 [(6R,8R,9S,10R,13S,14S,17R)-17-アセチル-6-クロロ-10,13-ジメチル-3-オキソ-2,6,7,8,9,11,12,14,15,16-デカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル] アセテート CAS No. 2658-74-4](/img/structure/B590339.png)

[(6R,8R,9S,10R,13S,14S,17R)-17-アセチル-6-クロロ-10,13-ジメチル-3-オキソ-2,6,7,8,9,11,12,14,15,16-デカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル] アセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

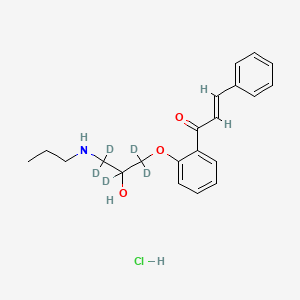

6beta-Chloro-17-acetoxyprogesterone, also known as 6beta-Chloro-17-acetoxyprogesterone, is a useful research compound. Its molecular formula is C23H31ClO4 and its molecular weight is 406.947. The purity is usually 95%.

BenchChem offers high-quality 6beta-Chloro-17-acetoxyprogesterone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6beta-Chloro-17-acetoxyprogesterone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

内分泌系研究

6β-クロロ-17-アセトキシプロゲステロン: は、ホルモンとしての役割について研究されています。 これは、生物内の様々な調節機能に不可欠な内因性ステロイドホルモンの合成アナログです 。この分野の研究では、ホルモンバランスに対する化合物の潜在的な影響とそのホルモン性疾患の治療における使用が頻繁に調べられています。

生殖生物学

この化合物は強力なプロゲステーション剤であり、生殖能力と生殖への影響について調査されてきました。 研究には、家畜における卵子受精率と妊娠維持への影響が含まれており、獣医学および畜産における潜在的な用途に関する洞察を提供しています 。

アルドステロン拮抗作用

この化合物は、アルドステロン拮抗薬としての可能性のある作用について評価されています。 しかし、研究によると、アルドステロン拮抗作用を示さない一方で、肝硬変患者に利尿作用があることが示されており、肝疾患の特定の症状の管理における潜在的な用途を示唆しています 。

作用機序

Target of Action

The primary target of 6β-Chloro-17-acetoxy Progesterone is the progesterone receptor (PR) . This receptor is a key component in the complex regulation of normal female reproductive function .

Mode of Action

6β-Chloro-17-acetoxy Progesterone, like other progestogens, binds to the progesterone receptor. This binding triggers a series of intracellular events, leading to changes in gene expression

Biochemical Pathways

Upon binding to the progesterone receptor, 6β-Chloro-17-acetoxy Progesterone influences several biochemical pathways. These include pathways related to the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy . The compound also affects pathways in the mammary gland related to lobular-alveolar development and suppression of milk protein synthesis before parturition .

Result of Action

The binding of 6β-Chloro-17-acetoxy Progesterone to the progesterone receptor results in a variety of molecular and cellular effects. These include the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy . In the mammary gland, it leads to lobular-alveolar development and suppression of milk protein synthesis before parturition .

生化学分析

Biochemical Properties

It is known that enzymes play a crucial role in metabolic pathways . Enzymes are protein catalysts that speed biochemical reactions by facilitating the molecular rearrangements that support cell function . The interaction of 6beta-Chloro-17-acetoxyprogesterone with these enzymes could potentially influence its role in biochemical reactions.

Cellular Effects

Similar compounds such as 17-β-estradiol have been shown to induce DNA double-strand breaks and elevate the level of reactive oxidative species in cells . These cellular alterations may contribute to the reduced viability of cells following treatment with 6beta-Chloro-17-acetoxyprogesterone.

Molecular Mechanism

It is known that the structures and molecular mechanisms of enzymes involved in cholesterol C17 side-chain degradation are important for the biological interpretation of human metabolomic profiles . With this platform, we can predict the structures of enzymes involved in cholesterol C17 side-chain degradation and deduce the molecular mechanisms of action of these enzymes by molecular docking .

Temporal Effects in Laboratory Settings

Similar compounds such as 17-β-estradiol have been shown to have temporal effects on DNA repair, ROS production, Nrf2 activation, and apoptosis in cell lines .

Dosage Effects in Animal Models

Similar compounds such as 6-Methyl-17-Acetoxy-Progesterone have been shown to have dosage effects in animal models . A 60 mg daily dosage of 6-Methyl-17-Acetoxy-Progesterone resulted in 13% more ewes lambing to the first service than did a 50 mg dosage rate .

Metabolic Pathways

It is known that acylcarnitines are important markers in metabolic studies of many diseases, including metabolic, cardiovascular, and neurological disorders . The metabolic pathways involved in the synthesis and degradation of acylcarnitines, including branched-chain lipids and amino acids, could potentially be related to the metabolic pathways of 6beta-Chloro-17-acetoxyprogesterone .

Transport and Distribution

It is known that similar compounds such as 17-β-estradiol have been shown to decrease NFκB-p65 expression, which could potentially influence the transport and distribution of 6beta-Chloro-17-acetoxyprogesterone .

Subcellular Localization

It is known that similar compounds such as 17-β-estradiol have been shown to suppress both cAMP signaling in, and the proliferation of, certain cell types . This could potentially influence the subcellular localization of 6beta-Chloro-17-acetoxyprogesterone.

特性

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20-,21-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVGANSDLNPXGO-LIASLNQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

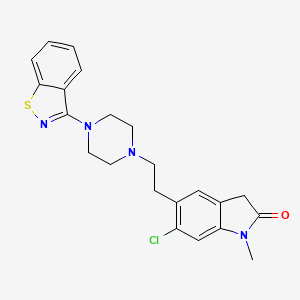

![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)

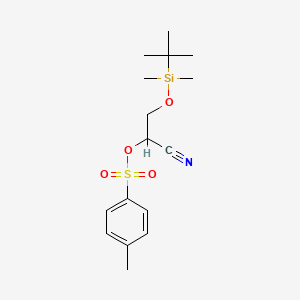

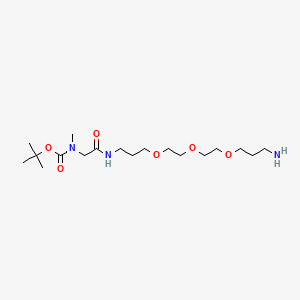

![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)